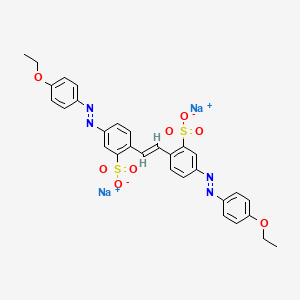

Sodium 6,6'-(ethene-1,2-diyl)bis(3-((4-ethoxyphenyl)diazenyl)benzenesulfonate)

Description

Contextualization of Chrysophenine as a Synthetic Azo Dye in Industrial Chemistry

Chrysophenine, also known as Direct Yellow 12 or C.I. 24895, is a water-soluble diazo stilbene (B7821643) dye recognized for its vibrant yellow hue. chemimpex.comscbt.com Its fundamental structure features a central azo group (-N=N-) linked to two aromatic rings, a characteristic of azo dyes. guidechem.com The molecular formula of Chrysophenine is C₃₀H₂₆N₄Na₂O₈S₂, and it has a molecular weight of 680.66 g/mol . biosynth.comsigmaaldrich.com

In industrial chemistry, Chrysophenine is primarily valued for its application in the textile and paper industries. guidechem.comgoogle.com It is used for dyeing and direct printing on materials such as cotton, viscose fibers, silk, nylon, and leather, imparting a brilliant yellow color. google.comcncolorchem.comxcwydyes.com The dye is known for its good lightfastness and resistance to acidic and alkaline conditions, making it a durable choice for various commercial products. guidechem.com A typical production process involves the diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid, followed by coupling with phenol (B47542) and subsequent ethylation. google.comkvmwai.edu.in

Significance of Chrysophenine in Contemporary Chemical Science

Beyond its industrial utility, Chrysophenine has garnered attention in contemporary chemical science for its versatile applications. chemimpex.com Its distinct chemical properties make it a valuable tool in various research domains.

Biological Staining: In laboratory settings, Chrysophenine is employed as a staining agent for biological samples, aiding in the visualization of cellular structures under a microscope. chemimpex.com

Analytical Chemistry: The dye serves as an indicator in analytical chemistry. medchemexpress.com For instance, it has been used in the development of chemical sensors for detecting substances like formaldehyde (B43269). mdpi.comsemanticscholar.org Research has also explored its use in the complexometric determination of metal ions. medchemexpress.comresearchgate.net

Photocatalysis: Recent studies have investigated the use of Chrysophenine in conjunction with materials like titanium dioxide-decorated natural cellulosic fibers for the photodegradation of other dyes, highlighting its potential role in environmental remediation research. medchemexpress.com

Metal-Organic Frameworks (MOFs): Chrysophenine has been utilized as an organic ligand in the synthesis of lanthanide-based MOFs. eudl.eu These MOFs are being explored for their potential in areas such as hydrogen production due to the photosensitizing properties of the Chrysophenine ligand. eudl.eu

Scope and Objectives of Academic Inquiry into Chrysophenine Chemistry

Academic research into Chrysophenine chemistry is multifaceted, aiming to understand and expand its applications. Key areas of inquiry include:

Structural and Spectroscopic Analysis: Detailed studies on the absorption spectra of Chrysophenine and its interaction with other dyes in aqueous solutions help to elucidate the relationship between its chemical structure and its properties. oup.comnist.gov

Synthesis and Optimization: Researchers are continuously working on improving the production process of Chrysophenine to enhance yield, reduce environmental impact, and lower costs. google.com

Adsorption and Removal from Wastewater: A significant area of environmental chemistry research focuses on the adsorption characteristics of Chrysophenine on various materials like activated carbon and sludge adsorbents to develop effective methods for its removal from industrial wastewater. nih.gov

Development of Novel Applications: Ongoing research seeks to leverage the unique properties of Chrysophenine to develop new technologies, such as advanced chemical sensors and functional materials like MOFs. mdpi.comeudl.eu

The following tables provide a summary of the key chemical and physical properties of Chrysophenine, as well as an overview of its diverse applications.

Data Tables

Table 1: Chemical and Physical Properties of Chrysophenine

| Property | Value | Source(s) |

| Synonyms | Direct Yellow 12, C.I. 24895, Chrysophenine G | chemimpex.comguidechem.comcncolorchem.com |

| CAS Number | 2870-32-8 | chemimpex.combiosynth.comsigmaaldrich.com |

| Molecular Formula | C₃₀H₂₆N₄Na₂O₈S₂ | biosynth.comsigmaaldrich.comcncolorchem.com |

| Molecular Weight | 680.66 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | Deep yellow to dark-orange powder | cncolorchem.comaatbio.com |

| Solubility | Soluble in water | chemimpex.combiosynth.com |

| λmax | 389 nm | sigmaaldrich.comsigmaaldrich.com |

Table 2: Applications of Chrysophenine in Research and Industry

| Field | Application | Source(s) |

| Industrial Chemistry | Dyeing of textiles (cotton, silk, nylon), paper, and leather. | chemimpex.comguidechem.comgoogle.comxcwydyes.com |

| Biological Research | Staining agent for visualizing cellular structures. | chemimpex.com |

| Analytical Chemistry | Indicator for detecting metal ions and other chemical species. | medchemexpress.comresearchgate.net |

| Environmental Science | Component in photocatalytic systems for dye degradation. | medchemexpress.com |

| Materials Science | Organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). | eudl.eu |

| Sensor Technology | Active component in chemical sensors for formaldehyde detection. | mdpi.comsemanticscholar.orgresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O8S2.2Na/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2;;/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMJDPHTMKUEHG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N4Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041728 | |

| Record name | C.I. Direct Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2870-32-8 | |

| Record name | C.I. Direct Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Synthesis Pathways of Chrysophenine

Elucidation of the Azo Chromophore and Molecular Architecture of Chrysophenine

Chrysophenine is chemically classified as a diazo stilbene (B7821643) dye. scbt.com Its vibrant color originates from the presence of an azo chromophore, which consists of two nitrogen atoms double-bonded to each other (-N=N-). chemistrystudent.comnih.gov This chromophore is part of a larger, conjugated system of alternating single and double bonds within the molecule's aromatic rings. nih.govfsw.cc This extensive electron delocalization is fundamental to the dye's ability to absorb light in the visible spectrum, resulting in its characteristic yellow color. chemistrystudent.comnih.gov

The molecular architecture of Chrysophenine, with the chemical formula C₃₀H₂₆N₄Na₂O₈S₂, is built upon a central stilbene (C₁₄H₁₂) backbone. scbt.comsigmaaldrich.com Specifically, it is a derivative of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). nih.gove3s-conferences.org The structure features two azo groups, each linking the stilbene core to a substituted phenol (B47542) group. The presence of sulfonic acid groups (-SO₃H) imparts water solubility to the dye, a crucial property for its application in aqueous dyeing processes. shivamchemicalsank.com The IUPAC name for Chrysophenine is disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate. nih.gov

Industrial Synthesis Routes of Chrysophenine G

The industrial production of Chrysophenine G, a common commercial form of the dye, follows a well-established multi-step synthetic process. chembk.comgoogle.com The primary raw materials for this process are 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), phenol, and monochloroethane. chembk.comgoogle.com

Diazotization of DSD Acid and Dimolecular Phenol Coupling

The synthesis commences with the diazotization of DSD acid. chembk.comgoogle.com In this step, the two primary amino groups (-NH₂) on the DSD acid molecule are converted into highly reactive diazonium salt groups (-N₂⁺). chemistrystudent.com This reaction is typically carried out in an acidic medium at low temperatures (around 0-5 °C) using sodium nitrite (B80452) (NaNO₂) to generate nitrous acid in situ. chemistrystudent.comcuhk.edu.hk The instability of the diazonium salt necessitates these cold conditions to prevent its decomposition. chemistrystudent.com

Following diazotization, a coupling reaction is performed with two molecules of phenol (dimolecular phenol coupling) for each molecule of the bis-diazotized DSD acid. chembk.comgoogle.com This electrophilic aromatic substitution reaction, known as azo coupling, results in the formation of the core disazo dye structure. organic-chemistry.org The coupling reaction is typically conducted under alkaline conditions. redalyc.org

Ethoxylation with Monochloroethane for Hydroxyl Group Conversion

The intermediate product from the coupling reaction possesses free hydroxyl (-OH) groups on the terminal phenol rings. The final step in the synthesis of Chrysophenine G involves the conversion of these hydroxyl groups into ethoxy groups (-OC₂H₅). google.com This is achieved through an ethoxylation reaction with monochloroethane (C₂H₅Cl). chembk.comgoogle.com This Williamson ether synthesis is typically carried out under pressure and at elevated temperatures in the presence of a base, such as sodium carbonate or sodium hydroxide. chembk.com

Optimization of Reaction Parameters and Stoichiometric Ratios in Industrial Production

The efficiency and yield of Chrysophenine G production are highly dependent on the careful control and optimization of various reaction parameters. acs.orgrsc.orgnih.gov In industrial settings, the stoichiometric ratios of the reactants are critical. For instance, in the diazotization step, the molar ratio of DSD acid to sodium nitrite and sodium carbonate is carefully controlled. google.com Similarly, the molar ratio of the diazo solution to sodium phenolate (B1203915) in the coupling step is a key parameter. google.com

The duration and temperature of each reaction stage are also optimized. The ethoxylation step, for example, can be carried out for 18-20 hours at a specific temperature and pressure to ensure complete conversion of the hydroxyl groups. chembk.comgoogle.com The use of solvents, such as ethanol, can also be employed to facilitate the reaction and subsequent purification of the final product. google.com Optimization strategies aim to maximize yield, improve product purity, and minimize the environmental impact by, for example, enabling the recycling of solvents. google.com

Derivatization and Structural Modifications for Specific Chemical Properties

The fundamental structure of Chrysophenine can be modified through derivatization to alter its properties for specific applications. While detailed information on specific commercial derivatives of Chrysophenine is often proprietary, the principles of dye chemistry allow for predictable modifications. For instance, altering the substituents on the terminal phenyl rings can influence the dye's color, solubility, and fastness properties.

The introduction of different functional groups can be achieved through various chemical reactions. ncsu.edu For example, using different coupling components instead of phenol would result in a dye with a different shade and potentially different affinities for various fibers. The degree of ethoxylation can also be varied, which could impact the dye's solubility and hydrophobic/hydrophilic balance. Such structural modifications are a common practice in the development of synthetic dyes to meet specific industrial demands. scholarsresearchlibrary.com

Historical Trajectories in Synthetic Dye Chemistry and Chrysophenine Development

The development of Chrysophenine is intrinsically linked to the broader history of synthetic dye chemistry, which began with William Henry Perkin's accidental discovery of mauveine in 1856. fsw.ccopen.edu This discovery, stemming from attempts to synthesize quinine (B1679958) from coal tar derivatives, launched the synthetic dye industry. fsw.ccchemistryviews.org Early research focused on aniline (B41778) and its derivatives, leading to a rapid expansion in the range of available colors. chemistryviews.org

The late 19th and early 20th centuries saw a revolution in the textile industry, fueled by the availability of these new, consistent, and often more colorfast synthetic dyes compared to their natural counterparts. shivamchemicalsank.com The development of azo dyes, which includes Chrysophenine, was a significant milestone. chemistrystudent.com The synthesis of these dyes, based on the diazotization and coupling reactions, provided a versatile method for creating a wide spectrum of colors. nih.gov Chrysophenine G itself became a valuable yellow dye in the textile industry due to its strong dyeing power and good lightfastness. google.com The precursor, DSD acid, became a key intermediate in the synthesis of not only Chrysophenine but also other stilbene dyes and optical brighteners, which replaced earlier, more hazardous benzidine-based dyes. e3s-conferences.org

Spectroscopic and Advanced Analytical Characterization of Chrysophenine

Mass Spectrometry for Molecular Characterization and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. uwindsor.ca In the context of Chrysophenine, it is instrumental in both confirming the identity of the dye and elucidating the structures of its degradation products.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and thermally labile molecules like Chrysophenine by transferring ions from solution to the gas phase. nih.gov

In the analysis of Chrysophenine G, a study utilizing negative ionization ESI-MS encountered difficulties in identifying the expected dye. mdpi.com Instead of the anticipated molecular ion, a base peak was observed at an m/z of 303, which did not correspond to the dye or its expected fragments. mdpi.com A peak at m/z 629 was also detected, which was also not attributable to Chrysophenine. mdpi.com These findings suggest that the sample analyzed was either impure or had undergone degradation. mdpi.com This highlights the sensitivity of ESI-MS in detecting molecular variations and the importance of sample purity in analysis.

| Technique | Observation | Interpretation | Reference |

| Negative Ionization ESI-MS | Base peak at m/z = 303; another peak at m/z = 629. | Did not correspond to the expected Chrysophenine G molecule or its fragments, suggesting sample impurity or degradation. | mdpi.com |

The combination of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) is a highly effective method for separating complex mixtures and identifying the individual components and their degradation products. nih.gov This technique is particularly valuable for studying the degradation pathways of dyes like Chrysophenine. jwent.net

Studies on the degradation of Direct Yellow 12 (a synonym for Chrysophenine) using advanced oxidation processes (AOPs) have employed HPLC-MS/MS to understand the mechanistic details of dye breakdown. jwent.net Research has shown that the degradation of Chrysophenine can proceed through both symmetrical and asymmetrical cleavage of the azo bonds. uwindsor.ca For instance, in the degradation of Direct Yellow 12 using an ultraviolet-assisted ozone process, HPLC-MS/MS analysis at various time intervals revealed the formation of several smaller organic molecules, indicating the breakdown of the parent dye structure. jwent.net At the end of the treatment, no toxic organic compounds were detected, demonstrating the effectiveness of the degradation process. jwent.net

Similarly, the biodegradation of Chrysophenine GX by Candida albicans was studied, and mass spectrometry was used to analyze the degradation pathway. researchgate.net Such analyses are crucial for confirming the cleavage of the azo bonds and the subsequent formation of less harmful aromatic amines. researchgate.netresearchgate.net

| Degradation Method | Analytical Findings | Conclusion | Reference |

| Ultraviolet Assisted Ozone | HPLC-MS/MS showed the absence of toxic organic compounds after treatment. | Effective degradation and detoxification of the dye. | jwent.net |

| Soybean Peroxidase | LC-MS/MS analysis indicated both symmetrical and asymmetrical azo-bond cleavage. | Elucidation of complex degradation pathways. | uwindsor.ca |

| Candida albicans | Mass spectrometry confirmed the decolorization pathway. | Biodegradation leads to the formation of colorless aromatic amines. | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative and Quantitative Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. technologynetworks.com It is a fundamental technique for both the qualitative identification and quantitative determination of chromophoric compounds like Chrysophenine. mrclab.comscribd.comiajps.com

The absorption spectrum of a dye is directly related to its chemical structure, specifically the system of conjugated double bonds and aromatic rings that form the chromophore. upi.edu For Chrysophenine, the characteristic absorption spectrum in the visible region is due to the extensive conjugated system created by the two azo groups linking the substituted benzene (B151609) and stilbene (B7821643) disulfonic acid moieties.

The maximum absorption wavelength (λmax) of Chrysophenine is reported to be around 389-401 nm in water. sigmaaldrich.comresearchgate.net The interaction of Chrysophenine with other dyes in an aqueous solution can lead to changes in the absorption spectrum. For example, when mixed with dyes like Chlorazol Sky Blue FF, a new absorption band can appear, indicating the formation of a 1:1 complex. oclc.org The intensity of this interaction is influenced by factors such as dye concentration and the presence of salts or organic solvents. nist.gov The study of these interactions provides insight into the forces involved in dye aggregation and binding to fibers. nist.gov

| Parameter | Value | Conditions | Reference |

| λmax | 389 nm | In water | sigmaaldrich.com |

| Molar Extinction Coefficient (ε) | ≥29000 | at 389-401 nm in water (0.02 g/L) | sigmaaldrich.com |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. While some dyes exhibit significant solvatochromic shifts, studies have indicated that Chrysophenine does not show significant solvatochromism. However, its spectral properties can be influenced by the surrounding environment. For instance, the incorporation of Chrysophenine into polymer matrices like oriented poly(vinyl alcohol) can lead to solvatochromic shifts, which are attributed to the specific interactions between the dye and the polymer. ethz.ch These studies are important for understanding how the local environment affects the photophysical properties of the dye, which is relevant for applications such as UV polarizers. ami.swiss

Absorption Spectra and Relation to Chemical Constitution

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules in solution. libretexts.orglibretexts.org It provides information about the chemical environment of individual atoms (chemical shift), the number of nuclei (integration), and the connectivity between atoms (coupling constants). core.ac.uk

While specific detailed ¹H or ¹³C NMR spectral data for Chrysophenine is not extensively reported in the readily available literature, NMR spectroscopy, in general, is a cornerstone for the structural elucidation of complex organic molecules like dyes. nih.govmdpi.com For a molecule with the complexity of Chrysophenine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the aromatic rings, the azo linkages, and the ethoxy and sulfonic acid groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FT-IR spectrum of Chrysophenine reveals several characteristic absorption bands that correspond to its specific molecular structure.

In a study involving the biodegradation of Chrysophenine, the FT-IR spectrum of the control dye was analyzed before the degradation process. The analysis showed the disappearance of diazo bonds, indicated by peaks at 1612.30 cm⁻¹ and 1581.34 cm⁻¹, after biodegradation, confirming the breakdown of the azo linkage which is a key feature of the Chrysophenine molecule. researchgate.net

Another study synthesized metal-organic frameworks (MOFs) using Chrysophenine as a ligand. The FT-IR analysis of the resulting La-MOF showed a distinct peak at 1571.27 cm⁻¹, which confirmed the successful formation of the framework with the Chrysophenine ligand. eudl.eu

The major FT-IR spectral peaks for Chrysophenine and their corresponding functional group assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 1612.30 | N=N stretch (Azo group) | researchgate.net |

| 1581.34 | N=N stretch (Azo group) | researchgate.net |

| 1571.27 | C=C stretch (aromatic) | eudl.eu |

This table is based on available research data and provides a general overview of the FT-IR spectral characteristics of Chrysophenine.

X-ray Diffraction Techniques for Crystalline Structure Analysis

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. anton-paar.commat-cs.com It provides information on the arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of X-rays scattered by the electrons of the atoms. anton-paar.commat-cs.com

Research on metal-organic frameworks (MOFs) synthesized with a Chrysophenine ligand demonstrated that the resulting materials possess a crystalline structure, as confirmed by XRD analysis. eudl.eu Specifically, La-MOF, which incorporates Chrysophenine, exhibited high crystallinity. eudl.eu In a different study, magnesium silicate (B1173343) gel, which was used for the adsorption of Chrysophenine, was characterized as having an amorphous surface based on its XRD pattern. researchgate.net

While detailed crystallographic data for pure Chrysophenine is not extensively available in the provided search results, the use of XRD in studies involving Chrysophenine highlights its importance in characterizing the solid-state properties of the dye and materials it interacts with.

| Parameter | Value | Reference |

| Crystalline Nature | Crystalline (when used as a ligand in MOFs) | eudl.eu |

| Phase | Amorphous (when adsorbed on magnesium silicate gel) | researchgate.net |

This table summarizes the crystalline characteristics of Chrysophenine in different contexts as described in the cited literature.

Advanced Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating, identifying, and quantifying components in a mixture. fibre2fashion.comchromforum.org It is widely used to assess the purity of dyes like Chrysophenine and to study their degradation products.

In one study, HPLC coupled with mass spectrometry (HPLC-MS/MS) was used to investigate the degradation of Chrysophenine G (Direct Yellow 12). The analysis of the control dye solution revealed a major peak at a retention time of 5.211 minutes, which was attributed to the free acid and monosodium salt of the dye. jwent.netjwent.net Another study on the biodegradation of Chrysophenine utilized HPLC to analyze the decolorized products, showing the formation of six different metabolites. researchgate.net However, in a separate analysis of a historical dye collection, mass spectrometry analysis of Chrysophenine G did not successfully identify the dye, suggesting a possible mixture of unidentified compounds. mdpi.com

The following table presents typical HPLC parameters used in the analysis of Chrysophenine.

| Parameter | Value | Reference |

| Retention Time (Major Peak) | 5.211 min | jwent.netjwent.net |

| Detection Method | Mass Spectrometry (MS/MS) | jwent.netjwent.net |

| Identified Species | Free acid and monosodium salt of DY-12 | jwent.netjwent.net |

This table provides an example of HPLC conditions used for Chrysophenine analysis based on the available research.

Electrochemical Methods for Solution Behavior Studies

Electrochemical methods are employed to study the redox properties and solution behavior of chemical compounds. Cyclic voltammetry, for instance, has been used to study the oxidation-reduction of various dyes. research-solution.comscribd.com In the context of Chrysophenine, electrochemical techniques have been primarily applied to investigate its degradation. ijrpr.com

One study reported on the electrochemical decoloration of an aqueous solution of Chrysophenine using carbon electrodes. The process was found to be highly effective, with the addition of a GO-SnO2 nanocomposite leading to approximately 100% color removal. ijrpr.com Another study noted that the relative ease of oxidation for Chrysophenine was greater than that of several other dyes, including Malachite green and Orange II. research-solution.com Research involving a samarium-based metal-organic framework with a Chrysophenine ligand used cyclic voltammetry to determine the LUMO energy level of the complex. researchgate.netresearchgate.net

| Technique | Application | Key Finding | Reference |

| Electrochemical Decoloration | Degradation of Chrysophenine | ~100% color removal with GO-SnO2 nanocomposite | ijrpr.com |

| Cyclic Voltammetry | Determination of LUMO energy | LUMO energy of Sm-MOF with Chrysophenine ligand was determined | researchgate.netresearchgate.net |

| Comparative Oxidation Study | Ease of Oxidation | Chrysophenine is more easily oxidized than Malachite green and Orange II | research-solution.com |

This table summarizes the application of electrochemical methods in the study of Chrysophenine.

The electrolytic conductance of a solution is its ability to conduct electricity, which depends on the concentration and mobility of ions. unacademy.combyjus.com The conductance of dye solutions like Chrysophenine is influenced by factors such as temperature and the presence of electrolytes. archive.org

Studies on the dyeing of cellulose (B213188) with direct dyes, including Chrysophenine G, have shown that the addition of electrolytes like sodium chloride increases the conductivity of the solution, which in turn affects the dyeing process. ijrpr.comresearchgate.net The conductivity of the dye effluent is often measured before and after treatment processes to assess the removal of ionic species. ijrpr.com For instance, in an electrochemical degradation study of Chrysophenine, supporting electrolytes were added to increase the solution's conductivity and reduce the electrolysis time. ijrpr.com The temperature also plays a role, with a rise in temperature generally increasing the conductivity of the solution. archive.org

| Factor | Effect on Conductance | Relevance to Chrysophenine | Reference |

| Addition of Electrolyte (e.g., NaCl) | Increases conductivity | Enhances the dyeing process and electrochemical degradation | ijrpr.comresearchgate.net |

| Temperature | Increases conductivity | Affects the overall dyeing process and solution behavior | archive.org |

| Concentration of Ions | Directly related to conductivity | Higher ion concentration leads to higher conductance | unacademy.combyjus.com |

This table outlines the key factors influencing the electrolytic conductance of Chrysophenine solutions.

Chemical Reactivity and Degradation Mechanisms of Chrysophenine in Environmental Systems

Environmental Persistence and Recalcitrance of Azo Dyes Including Chrysophenine

Azo dyes, including Chrysophenine, are known for their environmental persistence. google.com These synthetic compounds are often resistant to biodegradation, a characteristic attributed to the presence of azo linkages (–N=N–) and, in many cases, aromatic sulfo groups, which are not commonly synthesized by living organisms. google.com This inherent resistance to breakdown contributes to their recalcitrance in conventional aerobic wastewater treatment systems. biotech-asia.org The complex structure of azo dyes makes them difficult to remove from aquatic ecosystems. researchgate.net The discharge of effluents containing these dyes can alter the physical and chemical properties of soil and water, potentially harming local flora and fauna. researchgate.net

The stability of azo dyes like Chrysophenine means they can persist in the environment, leading to concerns about their long-term effects. Their xenobiotic nature, meaning they are foreign to biological systems, is a key reason for their limited biodegradability. google.comnih.gov While some microorganisms have been identified that can decolorize and even mineralize azo dyes, the conditions required for this are specific and not always present in natural environments or standard treatment facilities. nih.govasm.org

Mechanisms of Azo Bond Cleavage and Metabolite Formation

The primary mechanism for the breakdown of azo dyes is the cleavage of the azo bond. This can occur through various biological and chemical processes, leading to the formation of intermediate compounds known as aromatic amines.

The most significant initial step in the biodegradation of many azo dyes is the reductive cleavage of the –N=N– bond. shimadzu.comnih.gov This reaction breaks the dye molecule into smaller, often colorless, aromatic amines. researchgate.net This process can be facilitated by various microorganisms under both anaerobic and aerobic conditions. nih.govohsu.edu For instance, bacteria can utilize azoreductase enzymes to break the azo linkage. nih.govnih.gov

Under anaerobic conditions, the reductive cleavage of azo dyes is a common process carried out by a wide range of microorganisms. researchgate.net This reduction can also occur in mammals through the action of liver enzymes and intestinal microflora. asm.org The aromatic amines produced through this cleavage are a significant concern as some are known or suspected carcinogens. shimadzu.comohsu.edu For example, the reduction of some azo dyes can lead to the formation of benzidine, a known potent carcinogen. ohsu.edu The generation of these potentially harmful metabolites is a key aspect of the environmental and health risk assessment of azo dyes.

Photochemical Degradation Pathways of Chrysophenine

Photochemical degradation, particularly using UV light, is another important pathway for the breakdown of Chrysophenine. The photocatalytic degradation of Chrysophenine (also known as Direct Yellow 12) has been investigated using titanium dioxide (TiO2) as a photocatalyst under UV irradiation. capes.gov.br This process involves the adsorption of the dye onto the surface of the photocatalyst. capes.gov.br The degradation follows pseudo-first-order kinetics, consistent with the Langmuir-Hinshelwood model. capes.gov.br

Studies have shown that photocatalytic degradation can lead to complete decolorization and a significant reduction in the chemical oxygen demand (COD) of the dye solution. capes.gov.br For example, one study achieved 94% COD reduction after 2.5 hours and complete decolorization in 1.5 hours. capes.gov.br The efficiency of this process is influenced by factors such as the initial dye concentration, catalyst loading, and pH. capes.gov.br

Oxidative Degradation Mechanisms through Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants like Chrysophenine. researchgate.netresearchgate.net These processes are considered effective alternatives for treating textile effluents that are resistant to conventional methods. sciencepublishinggroup.com AOPs can lead to the complete mineralization of dyes into less complex and more biodegradable structures. researchgate.netresearchgate.net

Hydroxyl radicals (•OH) are extremely powerful and non-selective oxidizing agents. researchgate.netwikipedia.org They are central to the efficacy of many AOPs. scribd.com The high reactivity of hydroxyl radicals allows them to attack a wide range of organic molecules, making them highly effective for wastewater treatment. researchgate.net The generation of hydroxyl radicals can be achieved through various AOPs, including Fenton and photo-Fenton processes, and UV/H₂O₂ systems. researchgate.netsciencepublishinggroup.com

The degradation of dyes by hydroxyl radicals involves the breakdown of the chromophoric groups responsible for the color. mdpi.com The interaction between the hydroxyl radical and the dye molecule's structure is a key factor in the efficiency of the degradation process. researchgate.net In the context of Chrysophenine, hydroxyl radicals can attack the azo bond, leading to its cleavage and the subsequent breakdown of the aromatic rings. researchgate.net This process ultimately results in the decolorization of the water and the mineralization of the organic dye into inorganic compounds like CO₂, H₂O, and inorganic ions. nih.gov

Ozonation, both alone and in combination with UV radiation, is an effective AOP for the degradation of Chrysophenine. researchgate.netjwent.net Ozone (O₃) is a strong oxidant itself, but its combination with UV light enhances the production of highly reactive hydroxyl radicals, leading to faster and more efficient degradation. researchgate.netjwent.net

Studies on the degradation of Chrysophenine G (Direct Yellow 12) have demonstrated that UV-assisted ozonation is highly effective for color removal and detoxification. researchgate.netjwent.net The efficiency of color removal is higher with the combined UV/O₃ process compared to ozonation alone, which is attributed to the increased generation of hydroxyl radicals. jwent.net The process is influenced by pH, with faster color removal observed in alkaline conditions (pH 9) due to the enhanced formation of hydroxyl radicals. jwent.net Research has shown that this treatment can achieve complete color removal and a significant reduction in COD, with one study reporting over 85% COD reduction. jwent.net Furthermore, analyses of the treated solution have shown the absence of toxic organic by-products. jwent.net

Interactive Data Table: Degradation of Chrysophenine (Direct Yellow 12)

| Degradation Method | Conditions | Key Findings | Citation |

| Photocatalysis | UV/TiO₂ | Complete decolorization in 1.5 h; 94% COD reduction in 2.5 h. | capes.gov.br |

| Ozonation | pH 9 | Faster color removal in alkaline media due to hydroxyl radical formation. | jwent.net |

| UV-Assisted Ozonation | 200 ppm dye concentration | Decolorization time shortened to 10 minutes. | jwent.net |

| UV-Assisted Ozonation | - | Over 85% reduction in initial COD. | jwent.net |

| Microbial Decolorization | Candida Albicans, pH 8, 28°C, 72h | 86.25% decolorization. | researchgate.net |

Fenton and Photo-Fenton Reaction Systems

The degradation of Chrysophenine in aqueous systems can be effectively achieved through Advanced Oxidation Processes (AOPs), such as the Fenton and photo-Fenton reactions. These processes are characterized by the generation of highly reactive hydroxyl radicals (HO•), which are powerful, non-selective oxidizing agents capable of mineralizing recalcitrant organic pollutants like azo dyes. researchgate.net

The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals, as shown in the reaction below:

Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻

The generated hydroxyl radical is one of the most reactive species known in aqueous solutions and can attack the Chrysophenine molecule through hydrogen abstraction, addition to its aromatic rings, or electron transfer, leading to the cleavage of the chromophoric azo bonds (–N=N–) and the breakdown of the aromatic structures. researchgate.net

The photo-Fenton process enhances the efficiency of the Fenton reaction by incorporating ultraviolet (UV) or visible light. bioline.org.br Irradiation accelerates the degradation process primarily through the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which allows for the catalytic cycle to continue and generate more hydroxyl radicals from H₂O₂. researchgate.netbioline.org.br This regeneration of the catalyst makes the photo-Fenton process significantly faster and more efficient than the conventional Fenton reaction. researchgate.net Studies on other azo dyes, such as Acid Blue 161, have shown that UV radiation can increase degradation efficiency by more than 40%. bioline.org.br Research on Reactive Red 45 demonstrated that the photo-Fenton process could achieve 65.25% mineralization within just seven minutes. arcjournals.org

Table 1: Comparison of Fenton and Photo-Fenton Processes for Azo Dye Degradation

| Feature | Fenton Process | Photo-Fenton Process | Key Advantage of Photo-Fenton |

|---|---|---|---|

| Primary Reactants | Fe²⁺, H₂O₂ | Fe²⁺/Fe³⁺, H₂O₂, Light (UV/Visible) | Light-assisted regeneration of Fe²⁺ catalyst. bioline.org.br |

| Primary Oxidant | Hydroxyl Radical (HO•) | Hydroxyl Radical (HO•) | Additional HO• generation via photolysis of Fe(OH)²⁺. |

| Operating pH | Acidic (typically pH 2.5-4.0). bioline.org.br | Acidic (typically pH 2.5-4.0). arcjournals.org | Broader effective pH range in some catalyzed systems. |

| Efficiency | Effective for decolorization and COD reduction. | Higher mineralization rates and shorter reaction times. pjoes.com | Significantly increased reaction rate. pjoes.com |

| Example | 69.38% removal of LAS surfactant in 80 mins. pjoes.com | 86.66% removal of LAS surfactant in 80 mins. pjoes.com | Faster and more complete degradation of pollutants. |

Electrochemical Oxidation Mechanisms

Electrochemical oxidation is an environmental remediation technology that utilizes an electric current to degrade pollutants. The process relies on electrochemically generated oxidizing agents to decompose the Chrysophenine molecule. d-nb.info The degradation can occur through two primary mechanisms: direct oxidation and indirect oxidation. d-nb.infomdpi.com

Direct Oxidation: This process occurs directly on the surface of the anode. The Chrysophenine molecule adsorbs onto the electrode surface and is oxidized via direct electron transfer. The effectiveness of this mechanism is highly dependent on the anode material. Anodes with high oxygen evolution potential, such as Boron-Doped Diamond (BDD), are particularly effective as they generate weakly adsorbed, and therefore highly reactive, hydroxyl radicals on their surface that can mineralize organics completely to CO₂, H₂O, and inorganic ions. mdpi.com

Indirect Oxidation: This mechanism involves the in-situ generation of strong oxidizing species in the bulk solution, which then react with and degrade the Chrysophenine molecules. d-nb.info In the presence of chloride ions, for instance, active chlorine species like chlorine gas (Cl₂), hypochlorous acid (HOCl), and hypochlorite (B82951) ions (OCl⁻) are formed at the anode. cecri.res.in Other powerful oxidants that can be generated include ozone (O₃) and hydrogen peroxide. d-nb.info These mediators carry out the oxidation of the organic pollutant throughout the reactor.

The process involves passing a direct current between an anode and a cathode immersed in the wastewater containing Chrysophenine. d-nb.info The complex structure of Chrysophenine, with its azo linkages and aromatic rings, is broken down into smaller, less harmful molecules, and ideally, mineralized into carbon dioxide and water. mdpi.com

Table 2: Principles of Electrochemical Oxidation for Dye Degradation

| Mechanism | Description | Key Factors | Generated Oxidants |

|---|---|---|---|

| Direct Oxidation | Electron transfer from the dye molecule directly to the anode surface. | Anode Material (e.g., BDD, PbO₂), Current Density, Mass Transport. mdpi.comresearchgate.net | Physisorbed "active oxygen" (hydroxyl radicals). |

| Indirect Oxidation | Oxidation by powerful chemical oxidants generated in-situ from the electrolyte. | Electrolyte Composition (e.g., presence of Cl⁻), pH, Anode Material. d-nb.infocecri.res.in | Chlorine/Hypochlorite, Ozone, Peroxodisulfates, Hydroxyl Radicals. d-nb.infomdpi.com |

Wet Air Oxidation Applications

Wet Air Oxidation (WAO) is a hydrothermal treatment process used for the degradation of concentrated organic and inorganic contaminants in aqueous streams. wikipedia.org It is particularly suitable for effluents that are too dilute to be incinerated yet too concentrated for conventional biological treatment. researchgate.net The process involves the oxidation of dissolved or suspended organic compounds, such as Chrysophenine, using dissolved oxygen from compressed air at elevated temperatures (150°C to 320°C) and pressures (10 to 220 bar). wikipedia.orgclu-in.org

Under these subcritical water conditions, water itself acts as a reaction medium that facilitates the oxidation reactions. clu-in.org The degradation of organic matter is theorized to proceed via free-radical reaction mechanisms. clu-in.org The high temperature and pressure increase the solubility of oxygen in the aqueous phase, promoting the oxidation of complex organic molecules. Chrysophenine, when subjected to WAO, would be broken down, converting its organic structure into simpler, more biodegradable short-chain organic acids like acetic acid, and ultimately to carbon dioxide and water. wikipedia.orgclu-in.org

The process does not typically form harmful by-products like nitrogen oxides (NOx) or sulfur oxides (SOx) due to its relatively low operating temperatures compared to incineration. clu-in.org While non-catalytic WAO is effective, catalysts (either homogeneous or heterogeneous) can be employed to enhance the efficiency of COD removal and allow the process to operate under less severe temperature and pressure conditions. wikipedia.org

Table 3: Typical Operating Conditions for Wet Air Oxidation (WAO)

| Parameter | Range | Description | Reference |

|---|---|---|---|

| Temperature | 150°C - 320°C | Subcritical water conditions to facilitate oxidation reactions. | clu-in.org |

| Pressure | 10 - 220 bar (150 - 3,200 psia) | Maintains water in the liquid phase and enhances oxygen solubility. | wikipedia.orgclu-in.org |

| Oxidant | Compressed Air or Pure Oxygen | Provides dissolved oxygen for the oxidation of contaminants. | wikipedia.org |

| Residence Time | 1 - 2 hours | The typical duration required for the oxidation reactions to proceed. | clu-in.org |

| pH | Not a primary control parameter | The process is effective across a range of initial pH values. |

| Output | CO₂, H₂O, Biodegradable Acids | Converts complex organics into simpler, less harmful compounds. | wikipedia.org |

Biodegradation Pathways and Biotransformation

The biodegradation of Chrysophenine involves biological processes that transform its complex chemical structure into simpler, non-toxic compounds. This transformation is primarily carried out by microorganisms through various enzymatic pathways.

Enzymatic Reductions (e.g., Azoreductase)

The initial and often rate-limiting step in the biodegradation of azo dyes like Chrysophenine is the reductive cleavage of the azo bond (–N=N–). juniperpublishers.com This reaction is catalyzed by enzymes known as azoreductases, which are produced by a wide range of bacteria. juniperpublishers.comresearchgate.net The process is typically anaerobic, as oxygen can compete with the azo dye as an electron acceptor, thus inhibiting the enzyme's activity. nih.gov

Azoreductases are oxidoreductases that transfer reducing equivalents, such as NADH or NADPH, to the electron-deficient azo linkage. juniperpublishers.com Many bacterial azoreductases are flavin-dependent, utilizing a cofactor like Flavin Mononucleotide (FMN) to mediate electron transfer from NAD(P)H to the azo dye. mdpi.comresearchgate.net The reaction proceeds via a ping-pong mechanism, where the enzyme is first reduced by NAD(P)H and then oxidized by the azo dye substrate. researchgate.net This cleavage of the azo bond results in the destruction of the dye's chromophore, leading to decolorization and the formation of corresponding aromatic amines, which may be further degraded by other microbial processes. juniperpublishers.com

Table 4: Characteristics of a Representative Bacterial Azoreductase

| Property | Description | Reference |

|---|---|---|

| Source Organism | Bacillus cereus | nih.gov |

| Enzyme Class | Oxidoreductase | juniperpublishers.com |

| Cofactor Requirement | NADH-dependent | nih.gov |

| Molecular Mass | 21.5 kDa | nih.gov |

| Optimal pH | 6.0 - 7.0 (substrate dependent) | nih.gov |

| Optimal Temperature | 40°C | nih.gov |

| Reaction Mechanism | Reductive cleavage of the azo bond (–N=N–). | juniperpublishers.com |

| Inhibitors | Oxygen acts as a competing electron acceptor. | nih.gov |

Oxidative Enzymatic Pathways (e.g., Peroxidases, Laccases)

In contrast to reductive pathways, oxidative enzymes can also contribute to the degradation of azo dyes. The primary enzymes involved are laccases and peroxidases, such as Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP), which are secreted by lignin-degrading white-rot fungi. scielo.brresearchgate.net These enzymes have low substrate specificity, allowing them to oxidize a broad range of recalcitrant compounds, including synthetic dyes. researchgate.net

Laccases are multi-copper oxidoreductases that use molecular oxygen as an electron acceptor to oxidize phenolic and other aromatic compounds. nih.gov

Peroxidases are heme-containing enzymes that require hydrogen peroxide (H₂O₂) as a co-substrate to carry out the oxidation of target molecules. nih.gov

However, the complex structure of some dyes can hinder enzymatic action. Research on the decolorization of various synthetic dyes by crude enzymes from several basidiomycetes strains found that Chrysophenine was only slightly susceptible to the action of these enzymes under the tested conditions. scielo.brsemanticscholar.org This suggests that the specific substitutions and steric hindrance of the Chrysophenine molecule may make it recalcitrant to direct oxidation by these particular fungal laccases and peroxidases. scielo.br The efficiency of such enzymes can sometimes be enhanced by the addition of small redox-active molecules known as mediators. scielo.br

Table 5: Research Findings on Enzymatic Decolorization of Chrysophenine

| Fungal Strain | Enzyme Type | Mediator | Chrysophenine Decolorization | Reference |

|---|---|---|---|---|

| Lentinus strigellus | Laccase/Peroxidase | None | Little susceptibility | scielo.brsemanticscholar.org |

| Pycnoporus sanguineus | Laccase/Peroxidase | None | Little susceptibility | scielo.brsemanticscholar.org |

| Coriolopsis byrsina | Laccase/Peroxidase | None | Little susceptibility | scielo.brsemanticscholar.org |

Microbial Bioremediation Mechanisms

Microbial bioremediation utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to eliminate or detoxify pollutants from the environment. jconsortium.com The primary mechanisms involved in the removal of dyes like Chrysophenine include biosorption (binding of the dye to the microbial biomass) and biotransformation (enzymatic alteration of the dye structure). researchgate.netsci-hub.seeeer.org

For azo dyes, biotransformation is the key degradation mechanism. It typically occurs in a two-stage process. First, under anaerobic or anoxic conditions, bacteria employ azoreductase enzymes to reductively cleave the azo bonds, resulting in decolorization and the formation of intermediate aromatic amines. juniperpublishers.comresearchgate.net Subsequently, these aromatic amines, which can sometimes be toxic, are often mineralized under aerobic conditions by the same or different microbial communities. juniperpublishers.com

A study on the bacterium Proteus mirabilis, isolated from a dyeing wastewater treatment plant, demonstrated this capability. researchgate.net The strain was able to effectively decolorize an azo dye, with color removal being most efficient in anoxic static cultures compared to aerated shake cultures. researchgate.net This highlights the critical role of anaerobic conditions for the initial reductive step. The research indicated that decolorization proceeded primarily through enzymatic reduction, with a minor contribution from biosorption. researchgate.net

Table 6: Research Findings on Microbial Decolorization of Azo Dyes

| Microorganism | Process Conditions | Key Enzyme Activity | Decolorization Efficiency | Reference |

|---|---|---|---|---|

| Proteus mirabilis | Anoxic, static culture | Azoreductase, Laccase | >95% reduction of azo dye (1.0 g/L) within 20 hours. | researchgate.net |

Factors Influencing Degradation Kinetics and Efficiency

pH Effects on Reaction Pathways

The pH of the aqueous medium is a critical parameter that significantly sways the degradation pathways and efficiency of Chrysophenine. The effect of pH is multifaceted, influencing the surface charge of adsorbents, the generation of reactive oxygen species in advanced oxidation processes (AOPs), and the stability of the dye molecule itself.

In photocatalytic degradation processes, such as those using titanium dioxide (TiO2), the pH affects the surface charge of the catalyst and, consequently, its interaction with the dye molecules. capes.gov.br Studies have shown that an acidic pH is generally more favorable for the photocatalytic removal of Chrysophenine. researchgate.net This is because under acidic conditions, the surface of TiO2 becomes positively charged, which promotes the adsorption of the anionic Chrysophenine dye, a crucial step for efficient degradation.

Conversely, in degradation methods involving ozonation, an alkaline environment tends to be more effective. jwent.net Faster color removal is observed in caustic media (pH 9) due to the enhanced formation of hydroxyl radicals (•OH), which possess a higher oxidation potential than molecular ozone (O3). jwent.netjwent.net At lower pH values, the oxidation process is primarily controlled by O3 molecules, while at higher pH, it is dominated by the more reactive hydroxyl radicals. jwent.netjwent.net Research has demonstrated that the highest decolorization rate for Chrysophenine using ozone occurred at pH 9. jwent.netjwent.net For instance, the color of a 100 ppm Chrysophenine solution was significantly reduced within the first 30 minutes at pH 9 with an ozone supply of 500 mg/h. jwent.netjwent.net

The degradation pathway can also be influenced by pH in bioremediation processes. For example, the yeast Candida albicans has shown maximum decolorization of Chrysophenine at a pH of 8. researchgate.netresearchgate.net This is attributed to the optimal functioning of the yeast's enzymatic pathways at this specific pH. researchgate.net

The structural integrity of the enzyme itself is pH-dependent. At extreme pH values, the ionic bonds that maintain the tertiary structure of the protein can be disrupted, leading to a loss of the active site's shape and function. libretexts.org

Table 1: Effect of pH on Chrysophenine Degradation by Candida albicans

| pH | Decolorization (%) |

|---|---|

| 4 | 70.32 |

| 5 | 73.18 |

| 6 | 76.54 |

| 7 | 81.23 |

| 8 | 84.59 |

| 9 | 80.15 |

Data derived from studies on the bioremediation of Chrysophenine GX. researchgate.net

Initial Dye Concentration Dependence

The initial concentration of Chrysophenine is another pivotal factor that directly impacts the kinetics and efficiency of its degradation. Generally, an increase in the initial dye concentration leads to a decrease in the percentage of dye removal, although the actual amount of dye degraded per unit of time might increase up to a certain point.

In processes like ozonation and photocatalysis, the degradation efficiency tends to decrease as the initial dye concentration increases. jwent.netjwent.net This phenomenon can be attributed to several factors. At a constant catalyst or oxidant dosage, a higher concentration of dye molecules leads to increased competition for the limited number of active sites on the catalyst surface or for the available reactive species like hydroxyl radicals. jwent.netbioline.org.brmdpi.com

For instance, in a study using UV-assisted ozone, the color reduction effectiveness for Chrysophenine after 180 minutes was 99% for an initial concentration of 100 mg/L, but it dropped to 87% for a 500 mg/L solution. jwent.net Similarly, with ozone alone, the removal was 98% at 100 mg/L and 85% at 500 mg/L. jwent.net

The relationship between initial dye concentration and removal efficiency is also observed in adsorption processes. As the initial concentration of the dye increases, the adsorption efficiency may decrease as the active sites on the adsorbent become saturated. aensiweb.com

Table 2: Effect of Initial Chrysophenine Concentration on Degradation Efficiency using Ozone

| Initial Concentration (mg/L) | Color Removal (%) after 180 min (Ozone only) | Color Removal (%) after 180 min (UV + Ozone) |

|---|---|---|

| 100 | 98 | 99 |

| 200 | 92 | 97 |

| 300 | 91 | 92 |

| 400 | 88 | 88 |

| 500 | 85 | 87 |

Data from a study on the degradation of Direct Yellow 12 (Chrysophenine G). jwent.net

Catalyst/Adsorbent Dosage and Type

The dosage and type of catalyst or adsorbent are critical determinants of the efficiency of Chrysophenine removal from aqueous solutions.

Dosage: Generally, increasing the dosage of the catalyst or adsorbent leads to a higher percentage of dye removal. bioline.org.brmdpi.comresearchgate.net This is due to the increased surface area and the greater number of available active sites for adsorption and subsequent degradation. bioline.org.brmdpi.comresearchgate.net However, this trend continues only up to an optimal dosage. bioline.org.brtsijournals.com Beyond this point, further increases in dosage may not significantly improve the removal efficiency and can even have a negative effect. tsijournals.comnih.gov

Type: The type of catalyst or adsorbent plays a crucial role in the degradation mechanism and efficiency. Different materials possess varying surface properties, porosities, and chemical compositions, which determine their effectiveness in removing Chrysophenine.

In photocatalysis, titanium dioxide (TiO2) has been shown to be a highly effective catalyst for Chrysophenine degradation under UV irradiation. capes.gov.brresearchgate.net Other semiconductor oxides like ZnO, Fe2O3, and SnO2 have also been investigated, but in some studies, they showed less significant photodegradation of Chrysophenine unless activated by the addition of hydrogen peroxide (H2O2). researchgate.net The order of photocatalytic activity in the presence of H2O2 was found to be UV/H2O2/TiO2 > UV/H2O2/Fe2O3 > UV/H2O2/ZnO > UV/H2O2/SnO2. researchgate.net

For adsorption, various materials have been explored. For instance, Ulva lactuca, a marine green alga, has been used as a biosorbent for Chrysophenine removal. aensiweb.com Activated carbons are also commonly used adsorbents due to their high surface area and porous structure. bioline.org.br The efficiency of these materials depends on their specific surface chemistry and the interaction with the Chrysophenine molecule.

Temperature and Ionic Strength Influences

Temperature: Temperature can have a significant impact on the degradation kinetics of Chrysophenine, with the effect varying depending on the degradation method. In general, for chemical reactions, an increase in temperature increases the reaction rate according to the Arrhenius equation. nih.govmst.eduusgs.govresearchgate.net This is because higher temperatures provide more kinetic energy to the molecules, leading to more frequent and energetic collisions.

In bioremediation processes, temperature is a critical factor influencing microbial activity. For the degradation of Chrysophenine using Candida albicans, the decolorization efficiency was found to increase up to an optimal temperature of 28°C. researchgate.netresearchgate.net Beyond this temperature, the degradation activity decreased due to slower microbial growth and potential enzyme denaturation. researchgate.net

However, in some adsorption processes, an increase in temperature can lead to a decrease in the amount of dye adsorbed. aensiweb.com This suggests that the adsorption process might be exothermic.

Ionic Strength: The ionic strength of the solution, which is a measure of the concentration of ions, can also influence the degradation of Chrysophenine, particularly in adsorption processes. The effect of ionic strength is complex and can either enhance or inhibit dye removal depending on the specific adsorbent and dye.

An increase in ionic strength can affect the electrostatic interactions between the charged dye molecules and the surface of the adsorbent. nih.gov For some dyes, an increase in ionic strength has been shown to decrease the adsorption capacity. nih.gov This can be due to the competition between the salt ions and the dye molecules for the active sites on the adsorbent. Additionally, high ionic strength can alter the aggregation of dye molecules in solution, which can also affect their adsorption behavior.

In some studies on the degradation of other compounds, ionic strength was found to not have a statistically significant effect on the degradation rates. nih.govmst.eduusgs.govresearchgate.net The specific influence of ionic strength on Chrysophenine degradation can be dependent on the dominant degradation mechanism at play.

Interactions of Chrysophenine with Diverse Substrates and Chemical Species

Adsorption Mechanisms on Various Adsorbent Materials

The removal of dyes like Chrysophenine from wastewater is a significant environmental concern, and adsorption is a widely studied and effective method for this purpose. rsc.org The efficiency of adsorption depends on several factors, including the properties of the adsorbent material, the chemistry of the dye molecule, and the operational conditions of the system. rsc.orgarabjchem.org

Adsorption isotherms are mathematical models that describe the equilibrium distribution of a solute between the liquid and solid phases at a constant temperature. marmara.edu.tr They are crucial for understanding the adsorption capacity of an adsorbent and the nature of the interaction between the adsorbate (Chrysophenine) and the adsorbent. The most commonly used isotherm models are the Langmuir, Freundlich, and Brunauer-Emmett-Teller (BET) models. marmara.edu.trslideshare.net

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. marmara.edu.trslideshare.net It suggests that once a site is occupied, no further adsorption can occur at that site. The Langmuir model is often used to determine the maximum adsorption capacity of an adsorbent. marmara.edu.tr Studies on the adsorption of Chrysophenine onto sludge adsorbent and activated carbon fibers have shown that the equilibrium data can be well-represented by the Langmuir isotherm model. tesisenred.net Similarly, the adsorption of other dyes on various adsorbents, such as reactive dyes on high-ash char and Orange G on sawdust, has also been successfully described by the Langmuir model. scielo.brncsu.edu

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. upt.robrieflands.com It does not predict a maximum adsorption capacity but rather suggests that the adsorption energy exponentially decreases as the adsorbent surface is covered. upt.ro The Freundlich model has been found to be a good fit for the adsorption of Chrysophenine on magnesium silicate (B1173343) gel. researchgate.net It has also been shown to effectively describe the adsorption of other dyes, such as Basic Red 18 on modified sepiolite (B1149698) and Methylene Blue on modified pumice stone. brieflands.comresearchgate.net

BET (Brunauer-Emmett-Teller) Isotherm: The BET model extends the Langmuir theory to multilayer adsorption. marmara.edu.tr It assumes that the first layer of adsorbate molecules adsorbs with a certain heat of adsorption, while subsequent layers have a heat of adsorption equal to the heat of liquefaction of the adsorbate. marmara.edu.tr This model is more general and can describe a wider range of adsorption behaviors, particularly at high relative pressures.

The choice of the most appropriate isotherm model depends on the specific adsorbent-adsorbate system and the experimental conditions. A comparison of how well each model fits the experimental data can provide insights into the nature of the adsorption process, whether it is monolayer or multilayer, and whether the adsorbent surface is homogeneous or heterogeneous.

Table 1: Comparison of Adsorption Isotherm Models

| Isotherm Model | Assumptions | Applicability for Chrysophenine Adsorption |

| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. marmara.edu.tr | Best represents equilibrium data for adsorption on sludge adsorbent and activated carbon fibers. tesisenred.net |

| Freundlich | Multilayer adsorption on a heterogeneous surface with non-uniform energy distribution of active sites. upt.ro | Describes the adsorption process well on magnesium silicate gel. researchgate.net |

| BET | Multilayer adsorption with equal energy of adsorption for each layer except the first. marmara.edu.tr | A more general model applicable to a wide range of adsorption behaviors. |

External mass transfer (film diffusion): The movement of the dye from the bulk solution to the external surface of the adsorbent. mdpi.com

Internal mass transfer (intraparticle diffusion): The diffusion of the dye from the surface into the pores of the adsorbent. scielo.brmdpi.com

Adsorption at the active sites: The attachment of the dye molecules to the active sites on the interior surface of the adsorbent. mdpi.com

The rate-limiting step can be identified by fitting the experimental data to various kinetic models, such as the pseudo-first-order and pseudo-second-order models. researchgate.net For the adsorption of Chrysophenine on magnesium silicate gel, the adsorption process was found to be relatively slow, reaching equilibrium in 7 hours, and the pseudo-second-order kinetic model described the process well. researchgate.net This suggests that chemisorption, or a chemical reaction between the dye and the adsorbent surface, is the rate-controlling step. icm.edu.pl In contrast, the adsorption of other dyes, like Basic Brown on the same adsorbent, was much faster. researchgate.net

The initial concentration of the dye is a significant driving force for mass transfer; a higher initial concentration generally leads to an increased rate of adsorption due to more frequent collisions between the dye molecules and the adsorbent surface. mdpi.com The agitation speed also plays a role, as it affects the thickness of the external boundary layer. scielo.br

The efficiency of an adsorbent is heavily influenced by its physical and chemical properties, specifically its surface chemistry and pore structure. jchemlett.comhkie.org.hk

Surface Chemistry: The chemical nature of the adsorbent's surface determines the type of interactions that can occur with the adsorbate molecules. rsc.org For anionic dyes like Chrysophenine, a positively charged adsorbent surface is generally favorable for adsorption due to electrostatic attraction. ncsu.edu The pH of the solution plays a crucial role in determining the surface charge of the adsorbent and the ionization state of the dye. ncsu.edubrieflands.com For instance, at a pH below the point of zero charge (pHpzc) of an adsorbent, its surface becomes positively charged, enhancing the adsorption of anionic dyes. ncsu.edu The presence of functional groups on the adsorbent surface, such as hydroxyl or amino groups, can also participate in hydrogen bonding or chemical reactions with the dye molecules. researchgate.net

Pore Structure: The pore structure, including the specific surface area, pore volume, and pore size distribution, dictates the accessibility of the adsorption sites. jchemlett.com A large specific surface area and a well-developed porous structure generally lead to a higher adsorption capacity. hkie.org.hkmdpi.com The pore size is particularly important; the pores must be large enough to allow the dye molecules to diffuse into the interior of the adsorbent. jchemlett.com Adsorbents with a combination of micropores (for high surface area) and mesopores (for facilitating diffusion) are often ideal for dye adsorption. icm.edu.plmdpi.com Studies have shown that the modification of adsorbents, such as treating sawdust with sulfuric acid, can create a more porous structure, thereby increasing its adsorption capacity for dyes. ncsu.edu The pore size distribution can also influence the adsorption mechanism, with pore-filling being a significant contributor in some cases. researchgate.net

Table 2: Influence of Adsorbent Properties on Chrysophenine Adsorption

| Property | Role in Adsorption |

| Surface Chemistry | Determines the nature of interactions (e.g., electrostatic, hydrogen bonding). rsc.orgresearchgate.net A positive surface charge at a given pH enhances the adsorption of anionic Chrysophenine. ncsu.edu |

| Pore Structure | Provides the surface area for adsorption and pathways for dye molecules to reach active sites. jchemlett.com A well-developed structure with appropriate pore sizes is crucial for high adsorption capacity. hkie.org.hkmdpi.com |

Industrial wastewater often contains a mixture of different dyes and other organic and inorganic pollutants. hkie.org.hknih.gov The presence of multiple components can lead to competitive or synergistic adsorption, where the adsorption of one component is hindered or enhanced by the presence of others. researchgate.netresearchgate.net

In a multi-component system, different dye molecules will compete for the available adsorption sites on the adsorbent. hkie.org.hk The extent of competition depends on the relative concentrations of the dyes, their affinities for the adsorbent, and their molecular sizes. nih.gov Generally, the adsorption capacity for a specific dye in a binary or multi-component system is lower than in a single-component system due to this competition. hkie.org.hk

Extended isotherm models, such as the extended Langmuir and extended Freundlich models, can be used to predict the adsorption behavior in multi-component systems. hkie.org.hk The extended Freundlich model has been found to be a good fit for the binary adsorption of basic dyes, suggesting significant non-ideal effects and heterogeneous surface interactions. hkie.org.hk In some cases, a "sieving effect" can be observed, where larger molecules may block the entrance to smaller pores, preventing smaller molecules from accessing the full adsorption space. nih.gov Conversely, synergistic effects can also occur, where the adsorption of one type of molecule creates new adsorption sites for another. researchgate.net

Role of Adsorbent Surface Chemistry and Pore Structure

Complex Formation in Aqueous Solutions

In aqueous solutions, dye molecules, including Chrysophenine, can interact with each other and with other chemical species to form complexes. nist.gov These interactions can significantly affect the dye's color, solubility, and dyeing properties.

Chrysophenine G is known to interact with other dye molecules in aqueous solutions, leading to the formation of mixed dye complexes. nist.gov This interaction is often accompanied by changes in the absorption spectrum of the dye mixture, which will not be a simple sum of the spectra of the individual dyes. nist.gov

A notable example is the interaction between Chrysophenine G and Chlorazol Sky Blue FF. oup.com Studies have shown that these two dyes form a 1:1 complex in equimolar solutions or when Chlorazol Sky Blue FF is in excess. oup.com However, in the presence of an excess of Chrysophenine G, higher-order complexes can also be formed. oup.com The formation of these complexes is believed to involve intermolecular charge transfer, which results in a significant spectral change. oup.com

The tendency for complex formation is influenced by the molecular structure of the interacting dyes. oup.com For a dye to form a complex with Chrysophenine G, it is often necessary for the partner dye to have effective auxochromes, such as amino or hydroxyl groups, at the terminal positions of its conjugated system. oup.com The planarity of the dye molecule also plays a role; a more planar structure can lead to stronger interactions and more stable complex formation. oup.com The presence of sulfonic groups can act as a steric hindrance, potentially reducing complex formation. oup.com

The formation of these dye-dye complexes is driven by forces similar to those responsible for the binding of dyes to fibers. nist.gov The addition of substances like alcohol or non-ionic detergents can prevent this interaction, while the presence of inorganic salts can enhance it. nist.gov It is also worth noting that Chrysophenine G itself is not significantly aggregated by the addition of salt in aqueous solution. capes.gov.br In some cases, the interaction between Chrysophenine and other dyes, such as Acridine Yellow, in a gelatin film can lead to photo-induced anisotropy. researchgate.net

The study of these interactions is important for understanding the behavior of dye mixtures in dyeing processes and for developing new applications for these dye complexes.

Instability Constants and Equilibrium Studies of Dye Complexes

The interaction of Chrysophenine with various metal ions has been the subject of spectroscopic and thermal characterization studies. Research into the formation of metal-organic frameworks (MOFs) with Chrysophenine as a ligand has provided insights into the coordination chemistry of this dye. For instance, samarium (Sm) and lanthanum (La)-based MOFs have been synthesized using Chrysophenine. eudl.eu In the formation of Sm-MOF, a shift in the C=O stretching mode of the solvent (DMF) to a lower wavenumber and a shift of the C=C vibration from the Chrysophenine ligand to a higher wavenumber indicate a complex interaction and successful formation of the MOF. eudl.eu This suggests coordination between the metal ion and the functional groups of the Chrysophenine molecule.

Studies on the interaction between Chrysophenine and polymers like polyvinylpyrrolidone (B124986) (PVP) and polymethacrylic acid (PMA) have also been conducted. pnas.org The binding of Chrysophenine to these polymers can be influenced by factors such as pH and ionic strength. pnas.org For example, as the pH increases in a PMA-chrysophenine system, the macromolecule becomes negatively charged and extended, which likely reduces the nonpolar domains that attract the disazo dye and introduces electrostatic repulsion. pnas.org

The formation of mixed dye complexes has also been investigated. Studies involving mixtures of Chrysophenine G and Chlorazol Sky Blue FF in aqueous solutions have been carried out to understand the interactions between different dye molecules. oup.comnist.gov The forces involved in the interaction between different dye molecules to form a mixed dye complex are thought to be related to the forces that govern the dyeing of cotton. nist.gov

It is important to note that Chrysophenine G is considered a dye that does not aggregate significantly in aqueous solutions, either with increased concentration or the addition of salts. nist.gov This lack of self-association is attributed to the mutual repulsion of its constituent parts. nist.gov

The stability of organometallic transition metal complexes is a broad area of study, with ligands playing a crucial role in stabilizing the metal center. libretexts.org The principles governing the stability of these complexes, such as the prevention of β-elimination and bimolecular decomposition reactions, provide a general framework for understanding the stability of metal-Chrysophenine complexes. libretexts.org

Influence on Electrolytic Conductance

The electrolytic conductance of Chrysophenine G solutions has been measured to understand its behavior in solution, particularly its aggregation properties. Studies have measured the electrolytic conductances of Chrysophenine G solutions over a range of concentrations and temperatures. lodz.pl From these conductance data, aggregation numbers have been calculated. lodz.pl

The conductance of an electrolyte solution is influenced by several factors, including the concentration of ions, the nature of the electrolyte (strong or weak), the size and mobility of the ions, and the temperature. unacademy.comuobabylon.edu.iq For instance, the conductivity of electrolytes generally increases with an increase in the concentration of ions, as there are more charge carriers available. unacademy.com Conversely, molar conductivity tends to increase with decreasing concentration (upon dilution) because the extent of ionization increases. uobabylon.edu.iq

Temperature also plays a significant role; an increase in temperature typically leads to an increase in the electrolytic conductivity. uobabylon.edu.iqquora.com This is due to a decrease in inter-ionic attraction and an increase in the mobility of the ions. quora.com The degree of dissociation of the electrolyte can also increase with temperature, leading to a higher number of ions available for conduction. quora.com

Chemical Binding to Textile Fibers and Cellulosic Materials

Chrysophenine G is a direct dye used for coloring cellulosic fibers such as cotton, viscose rayon, jute, and flax, as well as other materials like paper and leather. shivamchemicalsank.com The binding of Chrysophenine to these materials is governed by a combination of intermolecular forces and is influenced by the dyeing conditions.

Molecular Forces Governing Dye-Fiber Interactions

The affinity of direct dyes like Chrysophenine for cellulosic fibers is primarily attributed to physical forces rather than the formation of strong chemical bonds. dalalinstitute.comscribd.com The key molecular forces involved in the interaction between Chrysophenine and cellulose (B213188) are:

Hydrogen Bonding: The cellulose polymer has numerous hydroxyl (-OH) groups, and Chrysophenine also possesses functional groups capable of forming hydrogen bonds. cottoninc.comresearchgate.net These bonds, formed between hydrogen atoms and electronegative atoms like oxygen and nitrogen, contribute significantly to the dye's adhesion to the fiber. fibre2fashion.comrexresearch1.com The energy of hydrogen bonds is a significant factor in the tenacity and elastic-plastic nature of cellulosic fibers. fibre2fashion.com